molecular formula C7H10ClNO3 B050965 Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride CAS No. 160938-84-1

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Cat. No. B050965
CAS RN: 160938-84-1
M. Wt: 191.61 g/mol
InChI Key: OJCCSWCSYOBPCO-UHFFFAOYSA-N
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Description

“Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 160938-84-1 . It has a molecular weight of 191.61 .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, an amination–oxidation–amination–reduction (AOAR) strategy was proposed for the synthesis of 2,5-bis (N-methyl-aminomethyl)furan (BMAF) from HMF via the intermediate 2,5-bis (N-methyl-iminomethyl)furan (BMIF) .


Molecular Structure Analysis

The IUPAC Name of the compound is methyl 5- (aminomethyl)-2-furoate hydrochloride . The Inchi Code is 1S/C7H9NO3.ClH/c1-10-7 (9)6-3-2-5 (4-8)11-6;/h2-3H,4,8H2,1H3;1H .


Chemical Reactions Analysis

The conversion of HMF to BMIF underwent the fast amination of HMF to 5- (methyl-iminomethyl)furfuryl alcohol (MIFA), the subsequent rate-limiting oxidation of MIFA to 5- (methyl-iminomethyl)furfural (MIFF) and the final fast amination of MIFF to BMIF .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 191.61 .

Scientific Research Applications

Antimycobacterial Agents

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride could potentially be used as an antimycobacterial agent. It has been found that 5-Phenyl-furan-2-carboxylic acids, which are structurally similar to the compound , have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .

Anti-virulence Compounds

The compound could also be used in the development of anti-virulence compounds targeting iron acquisition in mycobacteria . This is particularly relevant in the context of tuberculosis, where the discovery of new drugs that act on unexplored molecular targets represents a necessity as well as a challenge for the scientific community .

Sustainable Synthesis

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride could potentially be used in the sustainable synthesis of other important substituted furoic acids . For example, 5-Methyl-2-furancarboxylic acid (MFA) is an important substituted furoic acid with versatile applications, and its synthesis processes are not green and efficient .

Cytotoxicity Against Cancer Cells

The compound could potentially be used in the treatment of certain types of cancer. It has been found that similar compounds, such as Methyl-5-(hydroxymethyl)-2-furan carboxylate, have shown cytotoxicity against cancer cell lines .

Antibacterial Activity

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride could potentially be used as an antibacterial agent. Similar compounds have shown selective cytotoxicity on Gram positive bacteria at a low concentration .

Monomer for Biobased Polyamides

5-(Aminomethyl)furan-2-carboxylic acid (AMFCA), which is structurally similar to the compound , is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides .

properties

IUPAC Name

methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCCSWCSYOBPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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